Apixaban-d3
Vue d'ensemble
Description
Apixaban-d3 is a deuterated form of Apixaban, an anticoagulant medication used to prevent and treat blood clots. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in pharmacokinetic studies to track the drug’s behavior in the body without altering its pharmacological properties. Apixaban itself is a direct and highly selective inhibitor of factor Xa, an enzyme crucial for blood coagulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Apixaban-d3 involves multiple steps, starting from inexpensive raw materials. A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban. The synthesis begins with 4-chloronitrobenzene and piperidine, proceeding through an eight-step procedure. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere, resulting in the construction of two lactams .
Industrial Production Methods
In industrial settings, the production of this compound involves automated sample preparation strategies, including protein precipitation, supported-liquid extraction, and solid-phase extraction. These methods are designed to be broadly applicable and require minimal method development, ensuring high analyte recovery and reproducible results .
Analyse Des Réactions Chimiques
Types of Reactions
Apixaban-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of its key intermediate involves oxidation reactions using sodium chlorite under mild conditions .
Common Reagents and Conditions
Oxidation: Sodium chlorite is used as an oxidizing agent.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon.
Substitution: Halogenated compounds like 4-chloronitrobenzene are used as starting materials.
Major Products Formed
The major products formed during the synthesis of this compound include lactams and other intermediates that are crucial for the final product. These intermediates are often obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .
Applications De Recherche Scientifique
Apixaban-d3 is extensively used in scientific research, particularly in pharmacokinetic and pharmacodynamic studies. Its deuterium labeling allows researchers to track the drug’s absorption, distribution, metabolism, and excretion without altering its pharmacological properties. This makes it invaluable in:
Chemistry: Studying the drug’s stability and reactivity.
Biology: Understanding its interaction with biological molecules.
Medicine: Investigating its efficacy and safety in clinical settings.
Industry: Optimizing production processes and quality control
Mécanisme D'action
Apixaban-d3, like Apixaban, selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III. It also inhibits prothrombinase, preventing the formation of a thrombus. This mechanism is crucial for its anticoagulant effects, reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rivaroxaban: Another oral, direct factor Xa inhibitor with similar pharmacokinetic properties.
Edoxaban: A factor Xa inhibitor used for similar indications.
Dabigatran: A direct thrombin inhibitor with a different mechanism of action but used for similar clinical purposes
Uniqueness
Apixaban-d3’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic studies without altering its pharmacological properties. This makes it a valuable tool in both research and clinical settings, providing insights that are not possible with non-labeled compounds .
Activité Biologique
Apixaban-d3 is a deuterated form of apixaban, a direct oral anticoagulant (DOAC) that selectively inhibits factor Xa in the coagulation cascade. This compound is primarily used for the prevention and treatment of thromboembolic disorders. The biological activity of this compound, particularly its pharmacodynamics, pharmacokinetics, and potential cytotoxic effects, has been investigated in various studies. This article summarizes key findings on its biological activity, including data tables and case studies.
Apixaban acts as a selective inhibitor of factor Xa, which is crucial in the coagulation pathway. By inhibiting this factor, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. The binding affinity of apixaban to factor Xa has been quantified with a value of approximately 0.08 nM , indicating its potency as an anticoagulant .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound shows that it has a predictable absorption and elimination pattern. Studies have reported that the half-life of apixaban is approximately 12 hours , allowing for twice-daily dosing in clinical settings. The bioavailability ranges from 50% to 60% , which is influenced by factors such as food intake and individual patient characteristics .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-Life | ~12 hours |
Bioavailability | 50% - 60% |
Peak Plasma Concentration | 1-4 hours post-dose |
Volume of Distribution | 21 L |
Cytotoxic Activity
Recent studies have explored the cytotoxic effects of apixaban on cancer cell lines. A notable study examined its impact on HeLa cells (cervical cancer) and found that high concentrations of apixaban resulted in significant cytotoxicity. Specifically, at the highest dilution tested (Dilution I), there was a marked reduction in cell viability compared to control groups .
Table 2: Cytotoxic Effects of Apixaban on HeLa Cells
Dilution Level | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
---|---|---|
Control | 100 | 100 |
Dilution I | 40 | 35 |
Dilution II | 90 | 85 |
Dilution III | 92 | 90 |
Dilution IV | 95 | 93 |
Dilution V | 98 | 97 |
The results indicated that while lower dilutions showed minimal effects on cell viability, higher concentrations significantly inhibited cell proliferation, suggesting potential therapeutic avenues for cancer treatment .
Clinical Efficacy and Safety
In clinical settings, apixaban has demonstrated efficacy in reducing the incidence of venous thromboembolism (VTE). A retrospective cohort study involving 671 patients treated with apixaban reported a 0.3% rate of recurrent VTE over three months, with major bleeding events occurring in 1.8% of patients . These findings underscore the importance of ongoing monitoring and evaluation in real-world settings to ensure patient safety.
Case Study: Spinal Subdural Hematoma
A case study highlighted an unusual complication associated with apixaban treatment—a spinal subdural hematoma in a 75-year-old woman . The patient developed paraparesis following the initiation of apixaban therapy for atrial fibrillation. Despite the reduction in dose due to bleeding risk, she experienced significant neurological deficits, illustrating the potential risks associated with anticoagulant therapy .
Propriétés
IUPAC Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCBYKSOIHPEH-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649382 | |
Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131996-12-7 | |
Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.